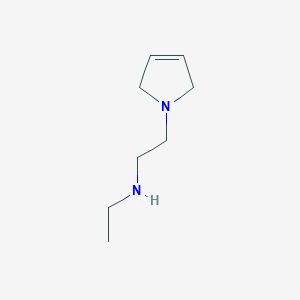 2-(2,5-Dihydro-1H-pyrrol-1-yl)ethylamin CAS No. 1465186-64-4"
>
2-(2,5-Dihydro-1H-pyrrol-1-yl)ethylamin CAS No. 1465186-64-4"
>
2-(2,5-Dihydro-1H-pyrrol-1-yl)ethylamin
Übersicht
Beschreibung
The compound “2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine” is a type of organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a heterocyclic aromatic ring with alternating single and double bonds. The presence of a nitrogen atom in the ring contributes to its aromaticity .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrrole compounds are known to undergo various reactions. For example, they can participate in electrophilic substitution reactions at the C-2 position .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
Pyrrolderivate sind grundlegende Bausteine in der pharmazeutischen Chemie. Aufgrund ihrer Vielseitigkeit und Biokompatibilität werden sie häufig bei der Synthese von Arzneimitteln eingesetzt. Die fragliche Verbindung könnte bei der Entwicklung neuer Medikamente eingesetzt werden, insbesondere angesichts ihrer potenziellen Interaktion mit biologischen Zielmolekülen. So haben sich beispielsweise Pyrrol-basierte Verbindungen als wirksam gegen Krebs erwiesen .
Grüne Chemie
Die Synthese von Pyrrolderivaten, einschließlich der fraglichen Verbindung, steht im Einklang mit den Prinzipien der grünen Chemie. Sie kann unter katalysierungs- und lösungsmittelfreien Bedingungen synthetisiert werden, was zur Reduzierung der Umweltverschmutzung und zur Steigerung der Atomenutzung beiträgt .
Krebsforschung
Spezielle Pyrrolderivate haben vielversprechende Ergebnisse in der Krebsforschung gezeigt. Sie können so konzipiert werden, dass sie das Wachstum von Krebszellen angreifen und hemmen. Die Zytotoxizität dieser Verbindungen gegenüber verschiedenen Krebszelllinien kann durch molekulares Docking und MTT-Assays untersucht werden .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes in their function
Biochemical Pathways
Similar compounds have been shown to affect various biological pathways, leading to a range of downstream effects . More research is needed to identify the specific pathways affected by this compound.
Result of Action
Compounds with similar structures have shown a range of biological activities, suggesting that this compound may have similar effects
Biochemische Analyse
Biochemical Properties
2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can form stable amide bonds with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate . These interactions are crucial for the synthesis of glycan probes and other complex molecules.
Cellular Effects
The effects of 2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can react with thiol groups to form covalent bonds, thereby affecting the redox state of cells and altering signaling pathways . This interaction can lead to changes in gene expression and metabolic flux.
Molecular Mechanism
At the molecular level, 2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression. The compound’s ability to form stable amide bonds with primary amine groups is a key aspect of its molecular mechanism . This interaction can lead to the inhibition or activation of specific enzymes, thereby modulating various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert gas conditions at low temperatures . Its degradation products can have different biochemical properties, which may affect cellular processes over time.
Dosage Effects in Animal Models
The effects of 2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects. For instance, high doses of the compound can lead to oxidative stress and cellular damage due to its interaction with thiol groups . These threshold effects are crucial for determining the safe and effective dosage of the compound in biochemical research.
Metabolic Pathways
2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. The compound’s ability to form stable amide bonds with primary amine groups is a key aspect of its involvement in metabolic pathways . This interaction can lead to changes in the levels of specific metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine within cells and tissues are mediated by various transporters and binding proteins. The compound’s interaction with these proteins influences its localization and accumulation within specific cellular compartments . This distribution is crucial for its biochemical effects, as it determines the compound’s accessibility to target biomolecules.
Subcellular Localization
The subcellular localization of 2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The compound’s localization within the cell is crucial for its activity and function, as it determines its interaction with target biomolecules.
Eigenschaften
IUPAC Name |
2-(2,5-dihydropyrrol-1-yl)-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-9-5-8-10-6-3-4-7-10/h3-4,9H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHVYIRRVWMMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1CC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



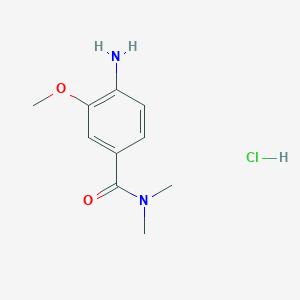
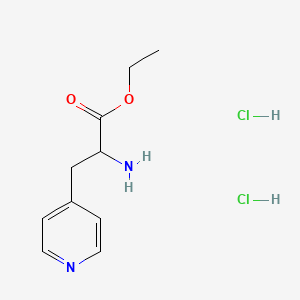
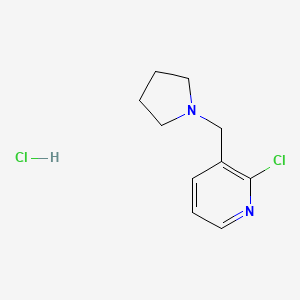
![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B1376112.png)

![6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1376116.png)

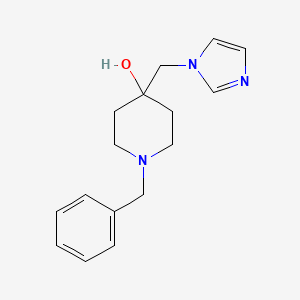
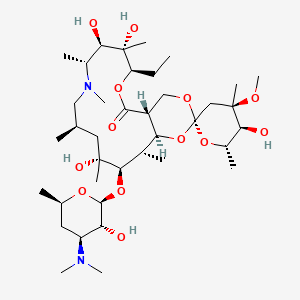
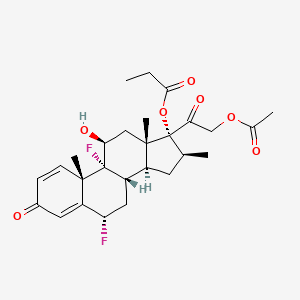
![7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1376124.png)
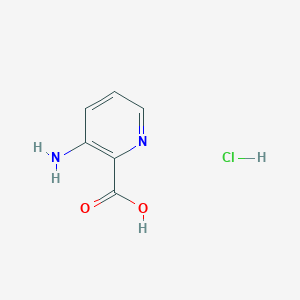
![[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1376127.png)
